molecular formula C21H21N5O3S B2793680 N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide CAS No. 938675-62-8

N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide

Cat. No.: B2793680
CAS No.: 938675-62-8
M. Wt: 423.49
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Description

N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinazolinone core substituted with a propyl group at position 4, a sulfanylacetamide moiety at position 1, and a 2-methoxyphenyl group attached via the acetamide nitrogen. The compound’s structure combines a quinazoline backbone (known for diverse pharmacological activities) with a 1,2,4-triazole ring, which enhances metabolic stability and binding affinity. The sulfanyl group and 2-methoxy substitution may influence solubility, target interactions, and pharmacokinetics .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-3-12-25-19(28)14-8-4-6-10-16(14)26-20(25)23-24-21(26)30-13-18(27)22-15-9-5-7-11-17(15)29-2/h4-11H,3,12-13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXKGKHKCMZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazoloquinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: This step involves the reaction of the triazoloquinazoline core with a suitable thiol reagent.

    Acetylation: The final step involves the acetylation of the intermediate compound with 2-methoxyphenyl acetic acid under appropriate conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that favor the desired reaction pathway.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can possess activity against various bacterial strains, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Potential

There is emerging evidence suggesting that the triazoloquinazoline scaffold may have anticancer properties. Compounds in this class have been investigated for their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Anti-inflammatory Effects

Some derivatives of similar compounds have demonstrated anti-inflammatory effects in vitro and in vivo. This is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases where reducing inflammation can significantly improve patient outcomes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Foroumadi et al. (2020) explored the synthesis of nitroimidazole hybrids and their antibacterial properties against Gram-positive and Gram-negative bacteria. The findings revealed that compounds with structural similarities to N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide exhibited inhibition zones significantly larger than standard antibiotics .

Case Study 2: Anticancer Activity

In a separate investigation into quinazoline derivatives by Rawat et al., the anticancer potential was assessed against various cancer cell lines. The study highlighted that certain modifications to the quinazoline structure led to enhanced cytotoxic activity compared to unmodified compounds .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation into DNA or RNA to affect gene expression.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among analogues include:

Positional Isomerism of Methoxy Groups: The 2-methoxy isomer (target compound) vs. the 4-methoxy isomer (N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide, ).

Substituents on the Triazole/Quinazoline Core: Propyl vs. Ethyl/Alkyl Groups: The 4-propyl group in the target compound vs. ethyl (e.g., 573943-16-5, ) or methyl groups in analogues. Longer alkyl chains (e.g., propyl) may increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility.

Sulfanyl vs. Sulfonamide Linkages :

  • The sulfanyl (thioether) group in the target compound vs. sulfonamide linkages (e.g., 477332-87-9, ). Sulfonamides exhibit stronger hydrogen-bonding capacity, which may enhance binding to enzymes like carbonic anhydrase .

Table 1: Structural Comparison of Key Analogues

Compound ID/Name Core Structure Key Substituents Linkage Type
Target Compound Triazoloquinazolinone 4-propyl, 2-methoxyphenyl Sulfanylacetamide
476485-74-2 () 1,2,4-Triazole 4-methylphenyl, 4-chlorophenyl Sulfanylacetamide
573943-43-8 () 1,3,4-Thiadiazole Benzylsulfanyl, 3-chloro-4-methylphenyl Thioether
477332-87-9 () Quinazolinone p-Tolyl, 2-trifluoromethylphenyl Sulfanylacetamide

Comparison with Analogues :

  • N-(4-sulfamoylphenyl) Derivatives (): Use of sulfonamide intermediates requires chlorosulfonation steps, increasing synthetic complexity.
  • Pyridinyl-Substituted Analogues (): Introduction of heteroaryl groups necessitates Pd-catalyzed cross-coupling, which may reduce yield .
Physicochemical Properties
  • Lipophilicity : The 4-propyl and 2-methoxyphenyl groups increase logP compared to analogues with polar sulfonamides (e.g., 477332-87-9, ).
  • Solubility: Sulfanylacetamide linkage may improve water solubility over sulfonamides due to reduced hydrogen-bond donor capacity .

Biological Activity

N-(2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide is a complex organic compound belonging to the class of triazoloquinazoline derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article reviews its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound's structure includes a triazole ring, a quinazoline core, and sulfanyl and acetamide moieties. These functional groups contribute to its unique chemical properties and biological activities. The synthesis typically involves multi-step reactions that yield the desired compound with high purity and yield.

Antimicrobial Activity

Research has indicated that triazoloquinazoline derivatives exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent antibacterial activity against various strains of bacteria. For instance, derivatives showed inhibition zones comparable to established antibiotics like ciprofloxacin .

CompoundZone of Inhibition (cm)Target Organism
9a1.1Proteus vulgaris
9h1.2Bacillus subtilis

Anticancer Activity

The anticancer potential of triazoloquinazoline derivatives has also been explored. A study focusing on structure–activity relationships (SAR) found that certain derivatives displayed promising inhibition against Polo-like Kinase 1 (Plk1), a target in cancer therapy. Specifically, compounds exhibited micromolar affinities for Plk1 and induced mitotic arrest in cell-based assays .

Neuroprotective Effects

In vitro studies have shown that related compounds can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. For example, a derivative demonstrated anti-neuroinflammatory activity by inhibiting nitric oxide production through the NF-κB signaling pathway. This suggests potential applications in neurodegenerative diseases such as Alzheimer's .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

  • Neuroprotection in Alzheimer's Disease Models : In scopolamine-induced Alzheimer’s mouse models, administration of similar compounds led to significant improvements in cognitive function and memory retention.
  • Antibacterial Efficacy : A series of synthesized quinazoline derivatives were tested against various bacterial strains, showing that modifications in their structure significantly influenced their antibacterial potency.

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